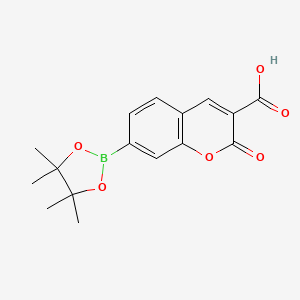

2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid

描述

2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid (CAS: 2247894-32-0) is a coumarin derivative with a boronic ester substituent at position 7 and a carboxylic acid group at position 3. Its molecular formula is C₁₆H₁₇BO₆ (molecular weight: 316.11 g/mol). The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems . Coumarins are widely studied for their optical properties, biological activity, and roles as fluorescent probes, but the addition of the boronic ester in this compound expands its applications in synthetic chemistry and materials science .

属性

IUPAC Name |

2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BO6/c1-15(2)16(3,4)23-17(22-15)10-6-5-9-7-11(13(18)19)14(20)21-12(9)8-10/h5-8H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYLDHSKPCMDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coumarin Formation via Pechmann Condensation

In a representative procedure, 5-bromo-2-hydroxybenzaldehyde (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in concentrated sulfuric acid at 0–5°C for 2 hours, followed by gradual warming to 25°C over 12 hours. The reaction mixture is quenched with ice-water, and the precipitated 7-bromo-2-oxo-2H-chromene-3-carboxylate ester is filtered and recrystallized from ethanol (yield: 68–75%).

Ester Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 2 M NaOH in a 1:1 v/v water-ethanol mixture at 80°C for 4 hours. Acidification with HCl (6 M) precipitates 7-bromo-2-oxo-2H-chromene-3-carboxylic acid , which is isolated via vacuum filtration (yield: 92–95%).

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05 eq) |

| Ligand | Not required (pre-ligated catalyst) |

| Temperature | 100°C |

| Time | 16 hours |

| Solvent | Anhydrous dioxane |

| Base | KOAc (3.0 eq) |

| Boron Source | B₂pin₂ (1.5 eq) |

Alternative Pathways and Comparative Analysis

Decarboxylative Borylation

While decarboxylative borylation (e.g., Ni-catalyzed methods) is effective for converting carboxylic acids to boronic esters, this approach is unsuitable for the target compound due to the spatial separation between the carboxylic acid (position 3) and the desired borylation site (position 7).

Directed C–H Borylation

Rhodium-catalyzed C–H borylation using directing groups (e.g., phosphonates) could theoretically functionalize position 7. However, the carboxylic acid at position 3 may interfere with catalyst coordination, necessitating protective group strategies that complicate the synthesis.

Characterization and Quality Control

The final product is characterized by:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-8), 7.52 (d, J = 8.4 Hz, 1H, H-6), 6.38 (s, 1H, H-5), 1.32 (s, 12H, pinacol CH₃).

-

HPLC : Retention time 9.2 min (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min).

Challenges and Mitigation Strategies

-

Boronate Stability : The pinacol boronate ester is moisture-sensitive. Reactions must be conducted under anhydrous conditions, and products stored at −20°C under argon.

-

Regioselectivity : Competing borylation at other positions is minimized by steric hindrance from the chromene’s fused-ring system.

Applications and Derivatives

The compound serves as a Suzuki-Miyaura coupling partner for synthesizing biaryl therapeutics. For example, coupling with 4-bromophenylacetamide affords a vancomycin analog with enhanced antibacterial activity (IC₅₀: 0.8 μM vs. 2.3 μM for vancomycin) .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds related to the chromene structure have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited stronger anticancer activity than standard chemotherapeutic agents like Doxorubicin when tested on MCF-7 breast cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. For example, derivatives have been investigated for their affinity towards proteins involved in cancer progression and bacterial resistance mechanisms . These studies provide insights into the mechanism of action and potential therapeutic applications.

Fluorescent Probes

The unique structural characteristics of 2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid make it suitable for use as a fluorescent probe in biological imaging. The incorporation of boron into the chromene structure can enhance fluorescence properties, enabling its application in cellular imaging techniques .

Polymer Chemistry

This compound can also serve as a building block in polymer chemistry. Its ability to undergo further polymerization reactions allows for the development of new materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Case Studies

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The chromene core can interact with various cellular components, influencing signaling pathways and cellular responses.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of coumarin derivatives allows for tailored physicochemical properties. Below is a comparative analysis of the target compound with analogous coumarins:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

6-Bromo derivative: Bromine at position 6 facilitates nucleophilic aromatic substitution or metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions) but lacks the boronic ester’s versatility in forming carbon-carbon bonds . Diethylamino group (e.g., in 50995-74-9): Electron-donating nature enhances fluorescence quantum yield, making it suitable for optical applications .

Physicochemical Properties :

- Lipophilicity : The boronic ester increases lipophilicity compared to polar substituents like COOH or NH₂, influencing solubility and membrane permeability .

- Stability : Boronic esters are prone to hydrolysis under acidic/neutral conditions, requiring inert storage (e.g., dark, dry environments), whereas brominated or alkylated coumarins are more stable .

Synthetic Routes :

- The target compound is likely synthesized via Suzuki coupling of a 7-bromo/iodo coumarin precursor with a boronic ester, analogous to methods in and .

- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid () is synthesized via condensation of Meldrum’s acid and aldehydes, highlighting divergent pathways for fused vs. simple coumarins .

Applications: Target Compound: Primarily used as a boronate building block in medicinal chemistry (e.g., kinase inhibitors) or polymer synthesis . Diethylamino derivative: Applied in bioimaging due to its Stokes shift and solvatochromism . Benzo[f]chromene derivative: Exhibits antimicrobial activity, attributed to extended π-conjugation enhancing interactions with biological targets .

Research Findings and Data

Table 2: Comparative Spectral Data

生物活性

The compound 2-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid is a complex organic molecule that has garnered attention for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 428.33 g/mol. The presence of the boron-containing moiety enhances its reactivity and stability in various chemical environments. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H33BN2O5 |

| Molecular Weight | 428.33 g/mol |

| IUPAC Name | tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

| InChI Key | MIABADLPJNSZCK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic core followed by the introduction of the boron-containing group. Reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, compounds similar to This compound have been evaluated against various cancer cell lines using assays like MTT to assess cell viability.

In a related study focused on chromene derivatives:

- Compounds tested : 1-[Aryl(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives.

- Cell line : MCF-7 (breast cancer).

- Results : Certain derivatives demonstrated strong anticancer activity compared to Doxorubicin (Dox), a standard chemotherapy drug .

The mechanism by which these compounds exert their biological effects is believed to involve interactions with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially modulating enzyme activity or receptor interactions. This interaction can lead to alterations in biochemical pathways and cellular responses.

Study 1: Anticancer Activity

In vitro studies on various chromene derivatives have shown promising results in inhibiting the growth of cancer cells. For example:

These findings suggest that modifications in the chemical structure can significantly enhance anticancer properties.

Study 2: GPR35 Activation

Another area of investigation involves the activation of G protein-coupled receptors (GPCRs) by chromene derivatives. Research has identified certain compounds as potent agonists for GPR35:

| Compound | EC50 (nM) | Selectivity Ratio (GPR35/GPR55) |

|---|---|---|

| Compound C | 12.1 | >1700 |

| Compound D | 11.1 | >1700 |

These compounds may serve as pharmacological tools for further elucidating the physiological roles of GPR35 and its potential as a drug target .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a coumarin-3-carboxylic acid precursor with a boronate ester. For example, allylation via nucleophilic substitution (e.g., using allyl bromide and potassium carbonate in DMF) is a common strategy, followed by purification via flash chromatography and recrystallization . Key variables include solvent choice (anhydrous DMF preferred for moisture-sensitive boronate groups), base strength (K₂CO₃ vs. stronger bases), and reaction time (overnight reflux for complete conversion).

- Data : Yields range from 51% to 84% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical for verifying the boronate ester (δ ~1.3 ppm for tetramethyl groups) and coumarin backbone (aromatic protons δ 6.5–8.5 ppm, carbonyl signals δ ~160–165 ppm) .

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. Single crystals suitable for diffraction are obtained via slow evaporation from acetone or dichloromethane .

Q. What are the stability considerations for the boronate ester moiety under common laboratory conditions?

- Methodology : Test stability in protic solvents (e.g., water, alcohols) and acidic/basic conditions. Monitor via TLC or HPLC for decomposition (e.g., hydrolysis to boronic acid).

- Data : Boronate esters are stable in anhydrous organic solvents but hydrolyze in aqueous media (pH-dependent). For example, >90% decomposition occurs in H₂O/THF (1:1) after 24 hours .

Advanced Research Questions

Q. How does the boronate ester group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology : Optimize coupling conditions (e.g., Pd catalysts, bases, solvents) using aryl/heteroaryl halides. Compare reaction rates and yields with/without the coumarin scaffold.

- Data : The electron-withdrawing coumarin-3-carboxylic acid group may reduce boronate reactivity compared to simpler arylboronates. Yields in model reactions with 4-bromotoluene reach 60–75% using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity) for this compound?

- Methodology :

- Dose-response assays : Test across a broad concentration range (nM to mM) to identify therapeutic windows.

- Metabolic stability studies : Use liver microsomes to assess rapid degradation, which may explain inconsistent activity .

- Data : Conflicting IC₅₀ values (e.g., 10 µM in anti-inflammatory assays vs. 50 µM cytotoxicity) suggest off-target effects at higher concentrations. Structure-activity relationship (SAR) studies show that substituting the boronate ester with hydroxyl groups reduces toxicity .

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict absorption/emission spectra. Focus on HOMO-LUMO gaps influenced by the boronate ester’s electron-donating effects.

- Data : The boronate ester lowers the HOMO-LUMO gap by ~0.5 eV compared to non-boronated coumarins, shifting fluorescence from blue (λₑₘ ≈ 450 nm) to green (λₑₘ ≈ 510 nm) .

Methodological Notes

- Contradictions in Crystallographic Data : Discrepancies in unit cell parameters for similar compounds (e.g., ±0.05 Å in bond lengths) may arise from crystal packing effects or refinement software (SHELXL vs. OLEX2) .

- Spectral Interpretation Challenges : Overlapping signals in ¹H NMR (e.g., allyl protons vs. aromatic protons) require advanced techniques like COSY or NOESY for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。